ethyl [2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a structurally complex heterocyclic compound featuring two thiazole rings interconnected via an acetamide group. The primary thiazole moiety is substituted with a phenyl group at position 4 and a 1H-pyrrole ring at position 2, while the secondary thiazole is linked to an ethyl ester group. This compound exemplifies the integration of diverse functional groups (thiazole, pyrrole, ester, and amide) to modulate electronic, steric, and solubility properties, making it a candidate for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H18N4O3S2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C21H18N4O3S2/c1-2-28-16(26)12-15-13-29-20(22-15)24-19(27)18-17(14-8-4-3-5-9-14)23-21(30-18)25-10-6-7-11-25/h3-11,13H,2,12H2,1H3,(H,22,24,27) |
InChI Key |
UCIVJDOGXBJUKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds containing thiazole and pyrrole moieties exhibit promising anticancer activities. Ethyl [2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has been evaluated for its ability to inhibit cancer cell proliferation. Mechanisms may include:
- Inhibition of Enzyme Activity : The compound may interact with enzymes involved in cancer progression, leading to reduced cell growth.
- Induction of Apoptosis : Some derivatives have shown potential in triggering programmed cell death in cancer cells.
Antimicrobial Activity
The thiazole and pyrrole components are also associated with antimicrobial properties. Research indicates that this compound may be effective against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds:
- Thiazole Derivatives : A study demonstrated that thiazole derivatives showed significant antibacterial activity against Gram-positive bacteria, suggesting a similar potential for this compound .
- Pyrrole Compounds : Research on pyrrole-based compounds highlighted their ability to modulate biological pathways related to cancer, supporting further exploration of this compound's anticancer properties .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Research | Potential to inhibit cancer cell proliferation through enzyme inhibition and apoptosis induction. |
| Antimicrobial Agents | Effective against various bacterial strains; potential for new drug development. |
| Organic Synthesis | Valuable intermediate in synthesizing other biologically active compounds. |
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Potential molecular targets include enzymes, receptors, or cellular pathways.
- Further studies are needed to understand its mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. Ethyl 2-{[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-yl)Carbonyl]Amino}Acetate (CAS 1170160-07-2)
- Structure : Replaces the thiazole-pyrrole-phenyl system with a pyrazole ring substituted with chloro and dimethyl groups.
- Key Differences : The pyrazole core introduces distinct electronic effects compared to thiazole, and the chloro/dimethyl substituents enhance lipophilicity .
- Synthesis : Prepared via amide coupling between chloro-dimethylpyrazole and ethyl glycine ester, contrasting with the thiazole-based cyclization steps used for the target compound .
2.1.2. Ethyl 5-Amino-1-(4-Methyl-1,3-Benzothiazol-2-yl)-1H-Pyrazole-4-Carboxylate (CAS 957264-74-3)
- Structure: Features a benzothiazole-pyrazole hybrid with an amino group and ester.
2.1.3. 4-(Benzo[d]Thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-one
- Structure : Combines benzothiazole with a dihydropyrazolone ring.
- Key Differences: The dihydropyrazolone core introduces keto-enol tautomerism, which may influence reactivity and binding affinity compared to the rigid thiazole-acetamide framework .
Physicochemical and Pharmacological Properties
Computational and Crystallographic Insights
- Electron Density Analysis : Multiwfn calculations on similar thiazole derivatives reveal localized electron density on the thiazole sulfur and amide carbonyl, suggesting nucleophilic susceptibility at these sites .
- Crystallography : SHELX-refined structures of analogous compounds (e.g., pyrazole-thiazole hybrids) show planar geometries with intermolecular hydrogen bonding between amide groups, a feature likely conserved in the target compound .
Biological Activity
Ethyl [2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of thiazole and pyrrole moieties, which are known for their biological significance. The molecular formula is with a molecular weight of 423.48 g/mol. This structural complexity contributes to its varied biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have shown promising cytotoxic effects against various cancer cell lines. A review reported that certain thiazole derivatives exhibited IC50 values as low as 1.61 µg/mL against cancer cells, indicating potent anti-proliferative activity . The interaction of these compounds with critical cellular targets, such as Bcl-2 proteins, suggests that they may induce apoptosis in cancer cells through various mechanisms .
Antimicrobial Activity
Thiazole and pyrrole derivatives have been investigated for their antimicrobial properties. For example, pyrrole benzamide derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . The structural features of this compound may enhance its effectiveness against bacterial pathogens.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to various diseases. For example, certain thiazole derivatives have shown strong inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and glucose metabolism . Molecular docking studies suggest that these compounds can interact with key residues in the active site of PTP1B, potentially leading to therapeutic applications in diabetes management.
Case Study 1: Antitumor Efficacy
In a study examining the effects of thiazole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in A431 and Jurkat cells. The compound's mechanism was linked to the downregulation of anti-apoptotic proteins and the induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of thiazole-containing compounds. This compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods and calculated MIC values to determine efficacy compared to standard antibiotics.
Research Findings Summary
| Activity | IC50/MIC Values | Target/Mechanism |
|---|---|---|
| Anticancer | IC50 = 1.61 µg/mL | Induction of apoptosis via Bcl-2 inhibition |
| Antimicrobial | MIC = 3.12 - 12.5 µg/mL | Inhibition of bacterial growth |
| Enzyme Inhibition | IC50 = 6.37 µM | PTP1B inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
